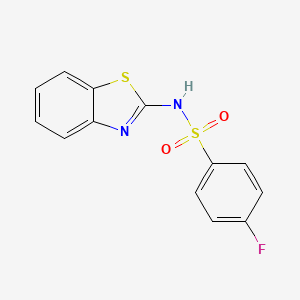

N-1,3-苯并噻唑-2-基-4-氟苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related benzothiazole and benzenesulfonamide derivatives involves several chemical strategies. For instance, N-(4-fluorobenzoyl)benzenesulfonamide and its methylated counterpart were investigated for their crystal structures, hinting at common synthetic routes involving fluorobenzoyl precursors and benzenesulfonamide (Suchetan et al., 2015). Another example includes the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as kynurenine 3-hydroxylase inhibitors, suggesting a method of introducing the thiazolyl and sulfonamide groups to the core structure (Röver et al., 1997).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been elucidated through techniques such as crystallography, demonstrating two-dimensional architecture and highlighting the importance of intermolecular interactions. Hirshfeld surface analysis reveals insights into the hydrogen bonding and other interactions critical to the stability and reactivity of these molecules (Suchetan et al., 2015).

Chemical Reactions and Properties

Reactions involving benzothiazole and benzenesulfonamide derivatives often include nucleophilic substitution, cyclization, and oxidation processes. For instance, oxidative synthesis has been employed to create quinazolinones and benzothiadiazine dioxides from 2-aminobenzamide and 2-aminobenzenesulfonamide with benzyl alcohols and aldehydes (Sharif et al., 2014). These reactions highlight the versatility of benzothiazole and benzenesulfonamide frameworks in synthesizing complex heterocyclic structures.

Physical Properties Analysis

The physical properties of benzothiazole and benzenesulfonamide derivatives, such as crystal structure and thermal stability, have been studied to understand their behavior under various conditions. The crystallographic analysis provides insights into the molecular arrangement and stability, essential for designing compounds with desired physical characteristics (Suchetan et al., 2015).

科学研究应用

抗癌活性

- 铜(II)-磺酰胺配合物: 对混合配体铜(II)-磺酰胺配合物的研究,包括衍生自 N-1,3-苯并噻唑-2-基-4-氟苯磺酰胺的配合物,表明具有显着的 DNA 结合、切割、遗传毒性和抗癌活性。这些配合物在酵母和人类肿瘤细胞中表现出有效的抗增殖活性,主要通过细胞凋亡诱导细胞死亡 (González-Álvarez 等,2013)。

- 氨基噻唑-芍药酚衍生物: 已合成氨基噻唑-芍药酚衍生物,包括与 N-1,3-苯并噻唑-2-基-4-氟苯磺酰胺结构相关的衍生物,并已显示出很高的抗癌潜力,特别是对人胃癌和结直肠腺癌细胞系 (Tsai 等,2016)。

生化评估

- 犬尿氨酸 3-羟化酶抑制剂: 与 N-1,3-苯并噻唑-2-基-4-氟苯磺酰胺密切相关的 N-取代苯磺酰胺已被研究为犬尿氨酸 3-羟化酶的高亲和力抑制剂。这项研究对于理解神经元损伤后犬尿氨酸途径的病理生理作用具有重要意义 (Röver 等,1997)。

环境分析

- 从土壤样品中提取: 研究开发了从土壤样品中提取苯并噻唑、苯并三唑和苯磺酰胺(包括与 N-1,3-苯并噻唑-2-基-4-氟苯磺酰胺结构相似的化合物)的方法。这项研究对于了解这些化合物对环境的影响至关重要 (Speltini 等,2016)。

荧光转换和信号传导

- 三苯胺-苯并噻唑衍生物: 对三苯胺-苯并噻唑衍生物(类似于 N-1,3-苯并噻唑-2-基-4-氟苯磺酰胺)的研究表明在极性溶剂中进行温度控制的荧光转换,展示了在分子传感器和光子器件中的潜在应用 (Kundu 等,2019)。

- 用于苯硫酚检测的荧光信号传导: 已设计出一种基于 2-(2-氨基苯基)苯并噻唑的荧光染料来发出苯硫酚信号,这是一种用于选择性和灵敏地检测有毒苯硫醇的方法 (Choi 等,2017)。

未来方向

The future directions of research on N-1,3-benzothiazol-2-yl-4-fluorobenzenesulfonamide could involve further exploration of its biological potential, given the wide range of activities exhibited by benzothiazole derivatives . Additionally, further studies could focus on its potential as an optical material .

属性

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2O2S2/c14-9-5-7-10(8-6-9)20(17,18)16-13-15-11-3-1-2-4-12(11)19-13/h1-8H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNTVJOUAMXCLOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NS(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(benzoylhydrazono)-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]acetic acid](/img/structure/B5598618.png)

![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(2-ethoxybenzyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5598624.png)

![3-(benzylideneamino)-5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5598628.png)

![4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5598632.png)

![3-amino-6-(2-thienyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5598635.png)

![(1R*,3S*)-3-methoxy-7-[(2-methylphenoxy)acetyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5598645.png)

![3-{2-[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-oxoethyl}-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5598647.png)

![2-(2,3-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5598659.png)

![2-[2-(1H-imidazol-4-yl)ethyl]-9-(2-morpholinylacetyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5598666.png)

![({5-[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5598684.png)

![1-[(2-chlorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5598702.png)

![N-[3-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5598713.png)

![ethyl 2-(2-furoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5598721.png)